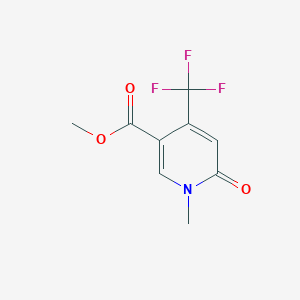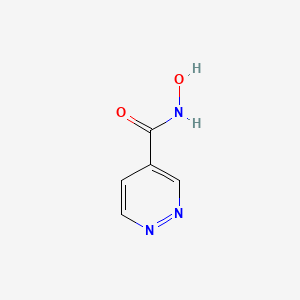![molecular formula C20H17NO2 B13110950 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione CAS No. 92763-82-1](/img/structure/B13110950.png)
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione is a complex organic compound that belongs to the class of naphthoisoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
While detailed industrial production methods for 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized naphthoisoindole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 9-(tert-Butyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione is unique due to its specific structural features, which include the naphthoisoindole core and the tert-butyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
92763-82-1 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-tert-butylnaphtho[2,3-f]isoindole-5,10-dione |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)21-10-12-8-16-17(9-13(12)11-21)19(23)15-7-5-4-6-14(15)18(16)22/h4-11H,1-3H3 |
InChI Key |
OTZLBQIGPGWKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
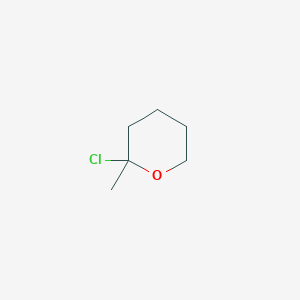
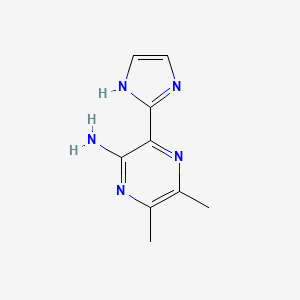
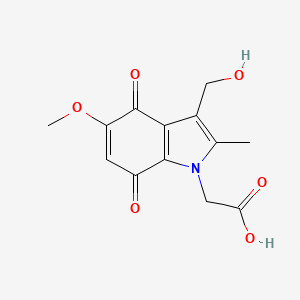
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
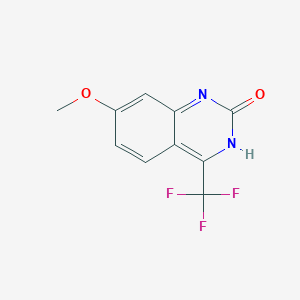
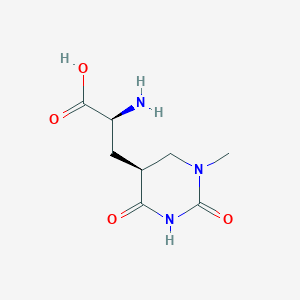
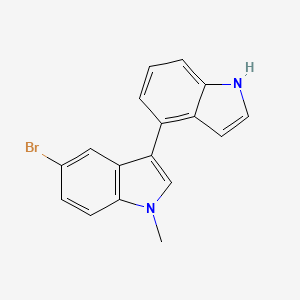
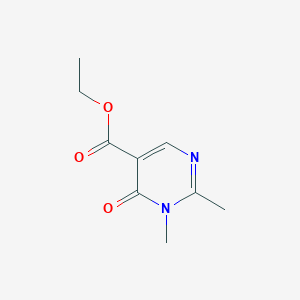
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
